N-Cyclohexyl-3-nitroaniline is an organic compound characterized by the presence of a nitro group at the meta position of a cyclohexyl-substituted aniline structure. Its molecular formula is , and it has a molecular weight of approximately 220.27 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
Source: N-Cyclohexyl-3-nitroaniline can be synthesized through the nitration of N-cyclohexylaniline, which itself is derived from the reaction of cyclohexylamine with aniline. The synthesis involves introducing a nitro group into the aromatic ring under controlled conditions.
Classification: N-Cyclohexyl-3-nitroaniline belongs to the class of nitroanilines, which are organic compounds featuring both nitro and aniline functional groups. These compounds are often utilized in chemical synthesis and as intermediates in various chemical reactions.
The synthesis of N-Cyclohexyl-3-nitroaniline typically involves two main steps:
N-Cyclohexyl-3-nitroaniline has a distinct molecular structure that can be described as follows:
C1CCC(CC1)NC2=CC(=CC=C2)[N+](=O)[O-]
The structural features include:
N-Cyclohexyl-3-nitroaniline can participate in several chemical reactions:
The mechanism of action for N-Cyclohexyl-3-nitroaniline involves its interaction with biological targets through its functional groups:
These interactions may influence biochemical pathways, potentially affecting cellular processes and leading to various pharmacological effects.
Property | Value |
---|---|
CAS Number | 121086-17-7 |
Molecular Formula | C12H16N2O2 |
Molecular Weight | 220.27 g/mol |
InChI Key | AMWRAALWQRUDKH-UHFFFAOYSA-N |
These properties indicate that N-Cyclohexyl-3-nitroaniline is stable under normal conditions but may be reactive under specific circumstances, particularly in the presence of strong acids or bases.
N-Cyclohexyl-3-nitroaniline has several scientific uses:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7